3-(Ethylamino)-4-methylbenzonitrile
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Overview
Description
3-(Ethylamino)-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, featuring an ethylamino group at the third position and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with ethylamine. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is crucial to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Ethylamino)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)-4-methylbenzonitrile
- 3-(Dimethylamino)-4-methylbenzonitrile
- 3-(Ethylamino)-4-chlorobenzonitrile
Uniqueness
3-(Ethylamino)-4-methylbenzonitrile is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-(ethylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6,12H,3H2,1-2H3 |
InChI Key |
FZMDHCNIDOCMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)C |
Origin of Product |
United States |
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